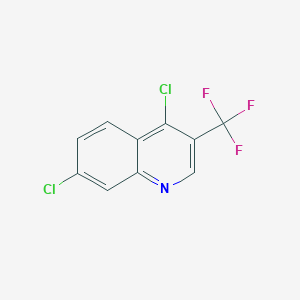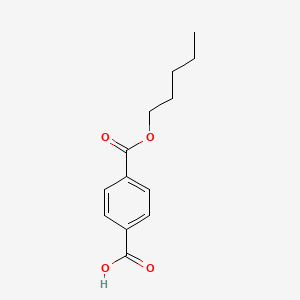
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound is known for its high energy density, stability, and efficiency, making it a popular choice for applications in electric vehicles, portable electronics, and renewable energy storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) typically involves a chemical coprecipitation method. This method ensures uniform dispersion of transition metals at the atomic level and produces high-density spherical precursors . The process involves dissolving lithium, cobalt, manganese, and nickel salts in a solution, followed by the addition of a precipitating agent to form a mixed hydroxide precursor. This precursor is then calcined at high temperatures to form the final oxide compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale coprecipitation followed by spray drying and high-temperature calcination. The solution is sprayed through a nozzle into a roasting reactor chamber, where it is heated to achieve the desired temperature range (500–700°C). The droplets dry up, and the solutes undergo pyrohydrolysis to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and intercalation. During the charging and discharging cycles of a lithium-ion battery, lithium ions intercalate into and de-intercalate from the layered structure of the compound .
Common Reagents and Conditions
Common reagents used in these reactions include lithium salts, organic solvents, and electrolytes. The reactions typically occur under controlled temperatures and voltages to ensure the stability and efficiency of the compound .
Major Products Formed
The major products formed from these reactions include lithium intercalated compounds and their de-intercalated counterparts. These products are essential for the energy storage and release processes in lithium-ion batteries .
Wissenschaftliche Forschungsanwendungen
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential use in bioelectronic devices and biosensors.
Medicine: Investigated for its potential in medical devices that require reliable and efficient power sources.
Industry: Widely used in electric vehicles, portable electronics, and renewable energy storage systems.
Wirkmechanismus
The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves the intercalation and de-intercalation of lithium ions within its layered structure. The cobalt and nickel 3d bands overlap with the oxygen 2p band, allowing them to charge to their 4+ oxidation states without the oxygen ions losing electron density . This process is crucial for the efficient storage and release of energy in lithium-ion batteries.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium cobalt oxide (LiCoO2): Known for its high energy density but lower thermal stability compared to dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-).
Lithium manganese oxide (LiMn2O4): Offers better thermal stability but lower energy density.
Lithium nickel oxide (LiNiO2): Provides high capacity but has issues with stability and safety.
Uniqueness
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) combines the advantages of these similar compounds, offering a balanced performance in terms of energy density, thermal stability, and safety. Its unique combination of nickel, manganese, and cobalt allows for tailored properties to meet specific application needs .
Eigenschaften
CAS-Nummer |
179802-95-0 |
|---|---|
Molekularformel |
Co2Li2Mn2Ni2O7 |
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
InChI-Schlüssel |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


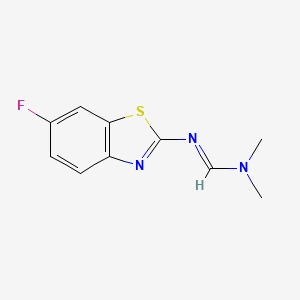
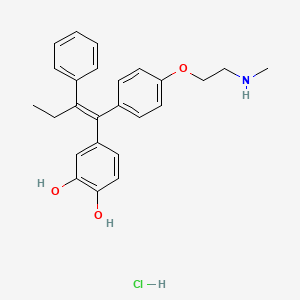
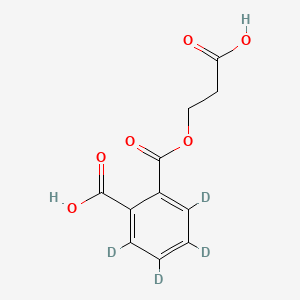
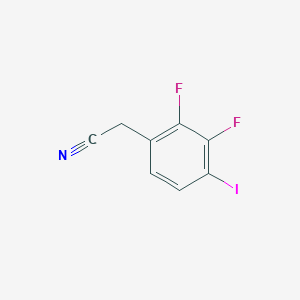
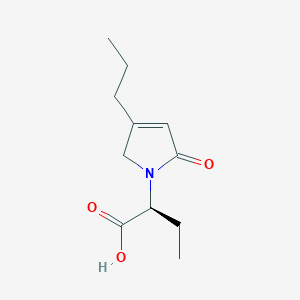
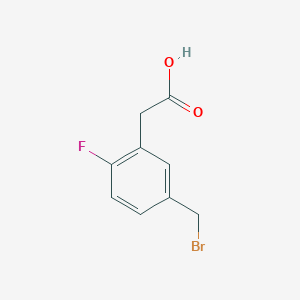
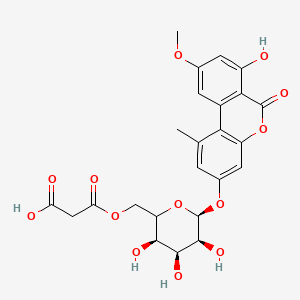


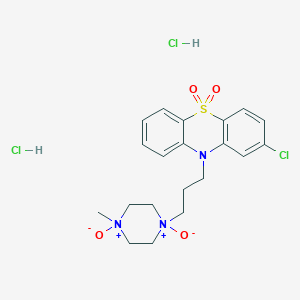
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
